1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine
説明
This compound features a piperazine core substituted with a 2,3-dimethoxybenzoyl group at the 1-position and a 2-phenylimidazole-linked ethyl chain at the 4-position. Such structural motifs are common in bioactive molecules targeting neurological and antimicrobial pathways .
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-10-6-9-20(22(21)31-2)24(29)28-17-14-26(15-18-28)13-16-27-12-11-25-23(27)19-7-4-3-5-8-19/h3-12H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSLEZBXIYMXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of the 2-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Attachment of the Piperazine Ring: The next step involves the alkylation of the imidazole derivative with 1-(2-chloroethyl)piperazine under basic conditions to form the intermediate compound.
Introduction of the Benzoyl Group: Finally, the intermediate is acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Antitumor Activity
Research indicates that derivatives of imidazole compounds, including those similar to 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine, exhibit significant antitumor properties. For instance:
- A study demonstrated that structurally related compounds showed outstanding antiproliferative activity against various cancer cell lines, suggesting that modifications in the imidazole structure can lead to enhanced selectivity towards tumor cells over normal cells .
The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of apoptotic proteins such as Bax and Bcl-2 .
Enzyme Inhibition
Another promising application lies in the inhibition of specific enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression. Compounds derived from imidazole have been shown to effectively inhibit IDO, potentially leading to improved therapeutic outcomes in cancer treatment .
Antidepressant and Anxiolytic Effects
Piperazine derivatives are known for their anxiolytic and antidepressant properties. The structural features of this compound may contribute to similar effects, making it a candidate for further investigation in psychiatric disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Synthesis and Evaluation of Antitumor Activity | Demonstrated significant antiproliferative activity against cancer cell lines with favorable selectivity indices. |
| Enzyme Inhibition Studies | Identified potent IDO inhibitors among imidazole derivatives, highlighting therapeutic potential in cancer treatment. |
作用機序
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The benzoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Comparison with Structurally Similar Compounds
Antifungal Azoles (e.g., Ketoconazole, Miconazole)
- Structural Similarities : Like the target compound, ketoconazole (CAS 265-667-4) contains a piperazine core linked to an imidazole ring, albeit via a dioxolane bridge. Miconazole (CAS 22916-47-8) shares the imidazole group but lacks piperazine .
- Activity: Ketoconazole and miconazole exhibit broad-spectrum antifungal activity (MIC < 1 µg/mL), whereas the target compound’s activity remains uncharacterized. However, analogs with 2-phenylimidazole-piperazine motifs (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(2-phenyl-1H-imidazol-1-yl)ethanone) show MIC values of 3.1–25 µg/mL against Candida spp. .
Antipsychotic Arylpiperazines (e.g., GBR 12909 Derivatives)
- Structural Overlaps: GBR 12909 derivatives feature arylpiperazines with ethyl spacers and aromatic substituents. For example, compound 33 ([3-fluorophenyl-propanol-piperazine]) has high dopamine transporter (DAT) affinity (Ki = 0.8 nM), comparable to cocaine .
- Divergences : The target compound’s dimethoxybenzoyl group contrasts with GBR’s fluorophenyl or dichlorophenyl groups. Methoxy groups may enhance blood-brain barrier permeability but reduce DAT selectivity .
Antimicrobial Piperazine-Azoles
- Analogous Compounds: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone demonstrates MICs of 3.1 µg/mL against E. coli and S. aureus .
- Key Differences : The target compound’s lack of a chlorophenyl group may lower antimicrobial efficacy but reduce cytotoxicity.
Pharmacological and Computational Insights
- Target Engagement : The 2-phenylimidazole moiety may interact with heme-containing enzymes (e.g., CYP450), as seen in econazole (CAS 27220-47-9) .
Data Tables
生物活性
1-(2,3-Dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula: C23H28N4O3
- Molecular Weight: 408.50 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. Notably, it has been shown to interact with receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Acetylcholinesterase Inhibition:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition:
- Neurotransmitter Transport Modulation:
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
Potential Effects:
- Neuroprotective Properties:
- By inhibiting AChE and modulating neurotransmitter levels, the compound may offer neuroprotective benefits against neurodegenerative diseases.
- Antitumor Activity:
- The inhibition of IDO suggests potential applications in cancer therapy by enhancing anti-tumor immunity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound.
Case Study Summaries:
- Neuroprotective Effects in Animal Models:
- IDO Inhibition and Cancer Immunotherapy:
Data Tables
Here are some summarized findings from relevant studies:
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine, and what critical reaction conditions must be controlled?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) can introduce the imidazole-ethyl moiety. The benzoyl group may be attached via acylation using 2,3-dimethoxybenzoyl chloride. Key conditions include solvent polarity (e.g., DCM for imidazole coupling), temperature control (room temperature for CuAAC), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions and piperazine ring integrity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity. For example, NMR chemical shifts for methoxy protons (δ ~3.8–4.0 ppm) and imidazole protons (δ ~7.5–8.0 ppm) are critical markers .
Q. What in vitro biological screening approaches are typically used to evaluate the initial pharmacological potential of this compound?
- Methodology : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) assess antimicrobial activity. Enzyme inhibition assays (e.g., fluorescence-based DPP-IV or kinase assays) evaluate target selectivity. Cell viability assays (MTT/XTT) in cancer cell lines (e.g., MCF-7, HeLa) screen for cytotoxicity. Dose-response curves (IC₅₀ values) are generated to quantify potency .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and purity of this compound during large-scale synthesis?
- Methodology : Optimize stoichiometry (e.g., 1.2 equivalents of azide derivatives for CuAAC) and catalyst loading (e.g., 0.3 equiv CuSO₄). Use reverse-phase HPLC for purity refinement. Solvent selection (e.g., DMF for acylation) improves reaction efficiency. Scale-up protocols may require continuous flow systems to maintain reaction homogeneity and reduce byproducts .
Q. How should contradictory data in biological activity assays (e.g., varying MIC values across studies) be systematically analyzed?
- Methodology : Re-evaluate assay conditions (e.g., pH, incubation time) and compound stability (e.g., hydrolysis of methoxy groups in aqueous media). Cross-validate with structural analogs (e.g., replacing 2-phenylimidazole with pyrimidine) to isolate substituent effects. Molecular docking studies (e.g., using AutoDock Vina) can identify binding site interactions that explain variability, such as steric clashes caused by bulky substituents .
Q. What structure-activity relationship (SAR) insights can guide the modification of the benzoyl and imidazole substituents to enhance target selectivity?
- Methodology :
- Benzoyl Group : Electron-donating methoxy groups (2,3-position) enhance solubility and π-π stacking with aromatic residues in target proteins (e.g., kinases). Replace dimethoxy with trifluoromethyl (electron-withdrawing) to modulate binding affinity .
- Imidazole Moiety : Substituents at the 2-phenyl position influence steric bulk. Bulky groups (e.g., tert-butyl) may improve selectivity by preventing off-target interactions. Introducing hydrophilic groups (e.g., hydroxyl) on the imidazole ring can enhance water solubility without compromising activity .
Q. How can computational methods predict the pharmacokinetic properties of this compound, such as blood-brain barrier (BBB) permeability?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (optimal range: 2–3 for BBB penetration) and polar surface area (<90 Ų). Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction dynamics. Validate predictions with in vitro BBB models (e.g., MDCK-MDR1 monolayers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
